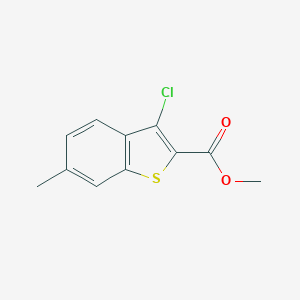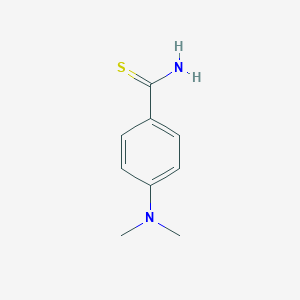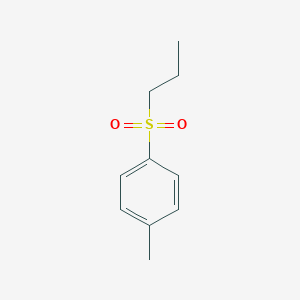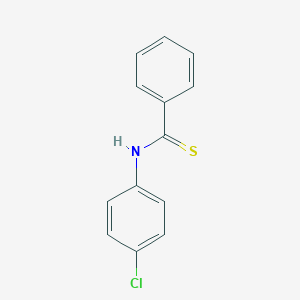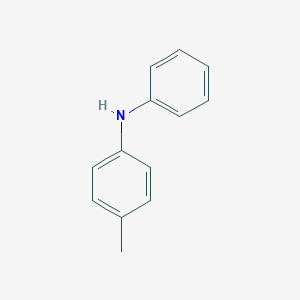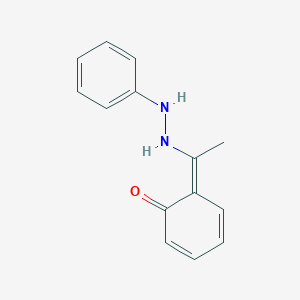
1-(2-Hydroxyphenyl)ethanone phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyphenyl)ethanone phenylhydrazone, commonly known as HPEP, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It belongs to the class of hydrazone compounds, which are known for their diverse biological activities. HPEP has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
HPEP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. HPEP has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells. HPEP has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent.
作用機序
The exact mechanism of action of HPEP is not fully understood. However, it is believed to exert its biological activities through multiple pathways. HPEP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. HPEP has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins.
生化学的および生理学的効果
HPEP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. HPEP has also been found to inhibit the activity of COX-2 and LOX, which are involved in the synthesis of pro-inflammatory mediators. Additionally, HPEP has been found to induce apoptosis in cancer cells by regulating the expression of various genes and proteins.
実験室実験の利点と制限
HPEP has several advantages and limitations for lab experiments. One of the major advantages is its diverse biological activities, which make it a potential therapeutic agent for various diseases. HPEP is also relatively easy to synthesize and has a good yield. However, one of the limitations of HPEP is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, HPEP has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
将来の方向性
There are several future directions for the research on HPEP. One of the potential areas of research is the development of novel HPEP derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the toxicity and pharmacokinetics of HPEP in vivo. Additionally, the potential applications of HPEP in the treatment of neurodegenerative disorders, such as Alzheimer's disease, should be explored. The use of HPEP in combination with other therapeutic agents should also be investigated to enhance its efficacy and reduce toxicity. Finally, the development of HPEP-based drug delivery systems should be explored to improve its targeted delivery and efficacy.
合成法
The synthesis of HPEP involves the condensation of 2-hydroxyacetophenone and phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form HPEP. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.
特性
CAS番号 |
7327-78-8 |
|---|---|
製品名 |
1-(2-Hydroxyphenyl)ethanone phenylhydrazone |
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
2-[(E)-N-anilino-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-14(13)17)15-16-12-7-3-2-4-8-12/h2-10,16-17H,1H3/b15-11+ |
InChIキー |
XRDLUQNCCQQRLG-QBFSEMIESA-N |
異性体SMILES |
C/C(=C/1\C=CC=CC1=O)/NNC2=CC=CC=C2 |
SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2O |
正規SMILES |
CC(=C1C=CC=CC1=O)NNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



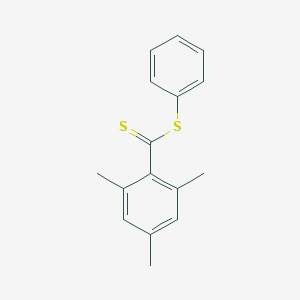
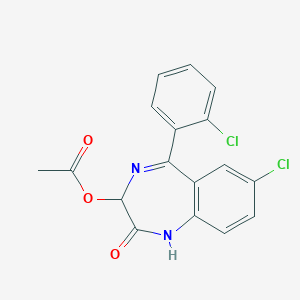
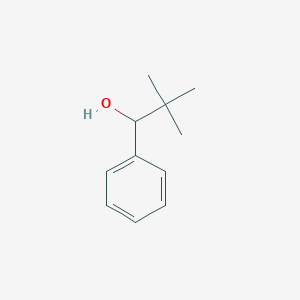
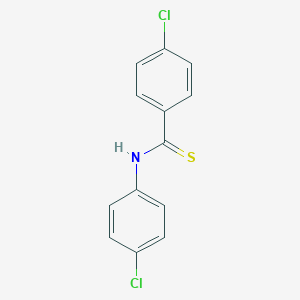
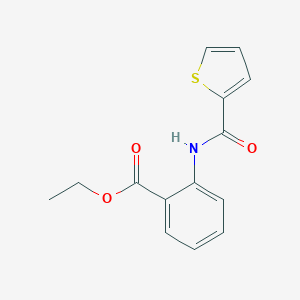
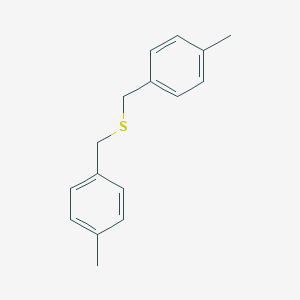
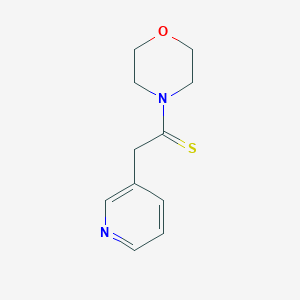
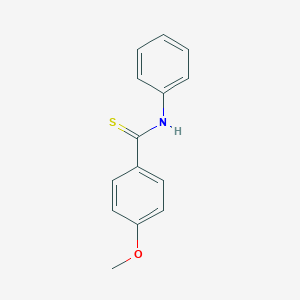
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
